5-Fluoro-2-hidrazinilpirimidina

Descripción general

Descripción

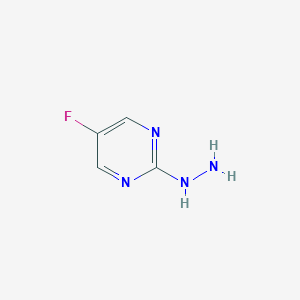

5-Fluoro-2-hydrazinylpyrimidine, also known as 5-Fluoro-2-hydrazinylpyrimidine, is a useful research compound. Its molecular formula is C4H5FN4 and its molecular weight is 128.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-2-hydrazinylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-hydrazinylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Las pirimidinas fluoradas, incluyendo 5-Fluoro-2-hidrazinilpirimidina, se han utilizado en el tratamiento del cáncer . 5-Fluorouracilo (5-FU), una pirimidina fluorada ampliamente utilizada, se utiliza para tratar más de 2 millones de pacientes con cáncer cada año .

Inhibición de la Timidilato Sintasa

El metabolito 5-FU 5-fluoro-2'-desoxiuridina-5'-O-monofosfato (FdUMP) inhibe la timidilato sintasa (TS), una enzima involucrada en la síntesis de ADN .

Inhibición de Enzimas Modificadoras de ARN y ADN

Se ha encontrado que 5-FU inhibe las enzimas modificadoras de ARN y ADN . Esto incluye la metiltransferasa 2 homóloga A de ARNt (TRMT2A) y la pseudouridilato sintasa .

Mediación de la Topoisomerasa 1 del ADN

La topoisomerasa 1 del ADN (Top1), una enzima que altera el superenrollamiento del ADN, se ha implicado en la mediación de la actividad antitumoral de las pirimidinas fluoradas .

Estudio de la Estructura y Dinámica del Ácido Nucleico

Las pirimidinas fluoradas se han utilizado en estudios biofísicos y mecanicistas para comprender cómo perturban la estructura y la dinámica del ácido nucleico .

Desarrollo de Agentes Anticancerígenos

Las pirimidinas fluoradas se han utilizado en el desarrollo de nuevos agentes anticancerígenos . Esto incluye el diseño, la síntesis y la aplicación de nuevos agentes .

Mecanismo De Acción

Target of Action

It’s structurally related to 5-fluorouracil (5-fu), a well-known chemotherapeutic agent . 5-FU primarily targets thymidylate synthase (TS), an enzyme crucial for DNA synthesis .

Mode of Action

5-FU metabolite, 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), inhibits TS . Additionally, 5-FU can inhibit RNA modifying enzymes, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Biochemical Pathways

5-FU and its derivatives affect several cancer-related pathways, including cell apoptosis, autophagy, epithelial–mesenchymal transition, and others . They modulate multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

After administration, capecitabine is metabolized to 5-FU, which is further metabolized and eliminated . The pharmacokinetics of these drugs can be influenced by liver function .

Result of Action

The result of 5-FU action includes inhibition of DNA synthesis and RNA modification, leading to cell death . It’s reasonable to hypothesize that 5-Fluoro-2-hydrazinylpyrimidine may have similar effects, but specific studies are needed to confirm this.

Action Environment

The action of 5-FU and its derivatives can be influenced by various factors, including the tumor’s blood flow rate and size

Safety and Hazards

The safety data sheet for a related compound, 5-Fluoro-2-hydroxypyridine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Fluorinated pyrimidines, such as 5-FU, are widely used in cancer treatment . The use of fluorinated drugs continues to expand rapidly, partly due to new developments in fluorine chemistry and increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution . This suggests potential future directions for the study and application of 5-Fluoro-2-hydrazinylpyrimidine.

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-hydrazinylpyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.

Cellular Effects

The effects of 5-Fluoro-2-hydrazinylpyrimidine on various types of cells and cellular processes are significant . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 5-Fluoro-2-hydrazinylpyrimidine at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Fluoro-2-hydrazinylpyrimidine in laboratory settings can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-hydrazinylpyrimidine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

5-Fluoro-2-hydrazinylpyrimidine is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 5-Fluoro-2-hydrazinylpyrimidine within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of 5-Fluoro-2-hydrazinylpyrimidine and its effects on activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

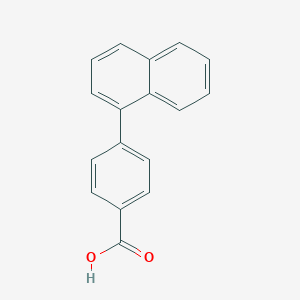

IUPAC Name |

(5-fluoropyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEDYDITEBFPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)